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Compound of Interest

Compound Name: 2-Isobutyl-4,5-dimethylthiazole

Cat. No.: B1594290

An In-Depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Isobutyl-4,5-dimethylthiazole
(CAS No. 53498-32-1), a heterocyclic organic compound of significant interest in both
academic research and industrial applications. Designed for researchers, chemists, and
professionals in drug development, this document delves into the molecule's fundamental
properties, synthesis methodologies, analytical characterization, reactivity, and safety
protocols, grounding all information in established scientific principles and authoritative
sources.

Core Molecular Profile and Physicochemical
Properties

2-Isobutyl-4,5-dimethylthiazole belongs to the thiazole family, a class of aromatic five-
membered heterocycles containing one sulfur and one nitrogen atom.[1] The structural
uniqueness of this molecule—featuring an isobutyl group at the 2-position and two methyl
groups at the 4- and 5-positions—imparts specific chemical and sensory characteristics.[1] Its
molecular formula is CoH1sNS, with a molecular weight of approximately 169.29 g/mol .[2][3][4]

The electronic structure is defined by the aromatic thiazole ring, which contains six 1t-electrons,
conforming to Huckel's rule and resulting in significant electron delocalization and chemical
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stability.[2] This aromaticity is a cornerstone of its chemical behavior and reactivity profile.

Table 1: Physicochemical Data for 2-Isobutyl-4,5-dimethylthiazole

Property Value Source(s)
CAS Number 53498-32-1 [2][3]
Molecular Formula CoH1sNS [21[31[5]
Molecular Weight 169.29 g/mol [21[3114]

4,5-dimethyl-2-(2-
IUPAC Name _ [2]
methylpropyl)-1,3-thiazole

Appearance Colorless to pale yellow liquid [1]

Odor Earthy, nutty, geranium-like [1][5]
Density ~0.967 g/mL [41[6]
Refractive Index ~1.490 - 1.498 @ 20°C [51[6]

Practically insoluble in water;
Solubility soluble in ethanol and other [1][2]

organic solvents.

| Flash Point | 23.89 °C (75.00 °F) |[5] |

Synthesis and Mechanistic Insights

The construction of the 2-Isobutyl-4,5-dimethylthiazole scaffold is most reliably achieved via
the Hantzsch Thiazole Synthesis, a classic and versatile method for forming thiazole rings.[2]
This choice is predicated on its high efficiency and the ready availability of starting materials.

The Hantzsch Thiazole Synthesis: A Validated Protocol

The Hantzsch synthesis involves the condensation reaction between an a-haloketone and a
thioamide.[2] The causality of this reaction pathway is a two-step process: an initial nucleophilic
attack followed by an intramolecular cyclization and dehydration.
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Experimental Protocol:

e Reactant Preparation: Prepare equimolar solutions of 3-bromo-2-butanone (the a-haloketone
component) and isovaleramide (the thioamide precursor, which can be formed in situ from
isovaleraldehyde) in a suitable solvent such as ethanol or dimethylformamide (DMF).

» Nucleophilic Addition: Combine the reactant solutions in a round-bottom flask equipped with
a reflux condenser and a magnetic stirrer. The sulfur atom of the thioamide, acting as a
potent nucleophile, attacks the a-carbon of the haloketone.

o Cyclization and Dehydration: Heat the reaction mixture to reflux (typically 80°C in DMF) for
1-4 hours.[2] This thermal energy drives the intramolecular cyclization, where the nitrogen
atom attacks the carbonyl carbon, followed by the elimination of a water molecule to form the
stable aromatic thiazole ring.

e Work-up and Purification: Upon completion (monitored by TLC), cool the mixture to room
temperature. Neutralize with a weak base (e.g., sodium bicarbonate solution) and extract the
product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over
anhydrous sodium sulfate, and concentrate in vacuo.

» Final Purification: Purify the crude product using column chromatography (silica gel, with a
hexane/ethyl acetate gradient) or vacuum distillation to yield pure 2-lsobutyl-4,5-
dimethylthiazole.[7]

Self-Validation: The integrity of this protocol is confirmed by subjecting the final product to
analytical characterization as described in Section 3, ensuring the molecular weight and
structure match the target compound. Yields for this reaction typically range from 65-80%.[2]

Synthesis Workflow Diagram
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Caption: Hantzsch synthesis workflow for 2-Isobutyl-4,5-dimethylthiazole.
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Analytical Characterization and Structural
Elucidation

For any application, particularly in drug development, unambiguous confirmation of molecular
structure and purity is paramount.

o Mass Spectrometry (MS): This is the definitive technique for molecular weight confirmation.
In electron ionization (EI-MS), 2-Isobutyl-4,5-dimethylthiazole exhibits a distinct molecular
ion peak (M+) at an m/z of 169, corresponding to its molecular formula CoH1sNS.[2] The
primary fragmentation pattern observed is the cleavage of the bond between the thiazole
ring and the isobutyl group, which is a characteristic fragmentation pathway for such
substituted heterocycles.[2]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are used
to elucidate the precise arrangement of atoms. The spectra would show characteristic
signals for the isobutyl protons, the two distinct methyl groups on the thiazole ring, and the
carbons of the aromatic core.

« Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups,
including C-H bonds of the alkyl groups and C=N and C-S stretching vibrations characteristic
of the thiazole ring.

Chemical Reactivity and Applications

The chemical nature of 2-Isobutyl-4,5-dimethylthiazole is dictated by its substituted aromatic
ring, making it a versatile intermediate.

Reactivity Profile

» Electrophilic Aromatic Substitution: While the thiazole ring is electron-rich, the nitrogen atom
has an electron-withdrawing effect. The activating methyl groups at the 4- and 5-positions
facilitate electrophilic substitution, although it may require more forcing conditions compared
to more activated aromatic systems.[2]

» Deprotonation: The proton at the C2 position of a thiazole ring can be abstracted by a strong
base to form a thiazolium salt, a reactive intermediate useful in further synthetic
transformations.[2]
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Oxidation: The ring nitrogen can be oxidized to form a thiazole N-oxide, which can alter the
molecule's reactivity and biological profile.[2]

Industrial and Research Applications

Flavor and Fragrance Industry: The compound is a well-established flavoring agent and
fragrance component, valued for its nutty, earthy, and green notes.[1][5] It is used in food
products and perfumery to impart specific sensory profiles.[8]

Pharmaceutical and Agrochemical Research: The thiazole nucleus is a privileged scaffold in
medicinal chemistry, present in numerous approved drugs like Dasatinib (anticancer) and
Febuxostat (anti-gout).[9][10] Consequently, derivatives of 2-lsobutyl-4,5-dimethylthiazole
are of interest as building blocks for synthesizing novel bioactive molecules.[8][10] Its
structural motifs are also explored in the development of pesticides and herbicides.[8]

Material Science: As a heterocyclic compound, it is a candidate for research into new
materials where its electronic and structural properties could be exploited.[2]

Safety, Handling, and Regulatory Information

Proper handling of 2-Isobutyl-4,5-dimethylthiazole is essential to ensure laboratory safety.

Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

Hazards: May cause respiratory irritation (H335), skin irritation (H315), and serious eye
irritation (H319).[11][12] It is also a flammable liquid and vapor.[12]

Precautionary Measures:

[¢]

Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood.[11]

[¢]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles
(conforming to EN 166), and lab coats.[11]

o

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[12]
Avoid breathing vapors or mist and prevent contact with skin and eyes.[11]

[¢]

Storage: Store in a cool, well-ventilated place in a tightly sealed container.
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Conclusion

2-1sobutyl-4,5-dimethylthiazole is a molecule with a well-defined chemical identity and a
diverse range of applications. Its synthesis is robust and scalable via the Hantzsch reaction,
and its structure can be definitively confirmed with modern analytical techniques. For
researchers in drug discovery and material science, it serves as a valuable synthetic
intermediate, leveraging the proven biological and chemical significance of the thiazole core. A
thorough understanding of its properties, synthesis, and handling protocols is critical for its
effective and safe utilization in a professional research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["2-Isobutyl-4,5-dimethylthiazole" molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594290#2-isobutyl-4-5-dimethylthiazole-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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